1-(6-{[(2,3-Dihydro-1H-inden-5-YL)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)-N-ethylpiperidine-3-carboxamide
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Overview
Description
1-(6-{[(2,3-Dihydro-1H-inden-5-YL)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)-N-ethylpiperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of indene, thiazolopyrimidine, and piperidine, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-{[(2,3-Dihydro-1H-inden-5-YL)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)-N-ethylpiperidine-3-carboxamide involves multiple steps, starting with the preparation of the indene derivative. The indene derivative is then reacted with various reagents to form the thiazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(6-{[(2,3-Dihydro-1H-inden-5-YL)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)-N-ethylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(6-{[(2,3-Dihydro-1H-inden-5-YL)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)-N-ethylpiperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 1-(6-{[(2,3-Dihydro-1H-inden-5-YL)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)-N-ethylpiperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine: Shares the indene core but differs in functional groups.
Ethanone, 1-(2,3-dihydro-1H-inden-5-yl): Another indene derivative with different substituents.
Uniqueness
1-(6-{[(2,3-Dihydro-1H-inden-5-YL)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)-N-ethylpiperidine-3-carboxamide is unique due to its combination of indene, thiazolopyrimidine, and piperidine moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C24H28N6O3S |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
1-[6-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-ethylpiperidine-3-carboxamide |
InChI |
InChI=1S/C24H28N6O3S/c1-2-25-22(32)17-7-4-10-29(12-17)24-28-21-20(34-24)23(33)30(14-26-21)13-19(31)27-18-9-8-15-5-3-6-16(15)11-18/h8-9,11,14,17H,2-7,10,12-13H2,1H3,(H,25,32)(H,27,31) |
InChI Key |
ZIJNKRXOFIGNCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC5=C(CCC5)C=C4 |
Origin of Product |
United States |
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